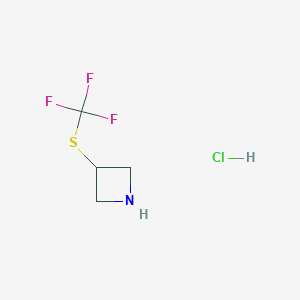
3-(Trifluoromethylsulfanyl)azetidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Trifluoromethylsulfanyl)azetidine;hydrochloride” is a chemical compound with the CAS Number: 2490406-69-2 . It has a molecular weight of 193.62 . The compound is in the form of a powder and is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “3-(Trifluoromethylsulfanyl)azetidine;hydrochloride” is 1S/C4H6F3NS.ClH/c5-4(6,7)9-3-1-8-2-3;/h3,8H,1-2H2;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 193.62 . It is typically stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Scalable Synthesis and Safety Evaluation
A study by Kohler et al. (2018) described the scalable synthesis of a related compound, 3-(Bromoethynyl)azetidine, highlighting the importance of safety evaluations in the development of energetic chemical building blocks. This research underscores the necessity of thorough safety studies for compounds with potentially explosive properties, which is relevant for handling and applying 3-(Trifluoromethylsulfanyl)azetidine; hydrochloride in a research setting (Kohler et al., 2018).
Trifluoromethylthiolation in Drug Design
Shao et al. (2015) discussed the importance of the trifluoromethylthio group (CF3S-) in drug discovery due to its high lipophilicity and electron-withdrawing properties, which can enhance cell membrane permeability and chemical/metabolic stability of drug molecules. This indicates the potential utility of 3-(Trifluoromethylsulfanyl)azetidine; hydrochloride in introducing trifluoromethylthio groups into lead compounds for new drug development (Shao et al., 2015).
Synthetic Applications in Organic Chemistry
Research by Dubois et al. (2019) on the synthesis of 3-Aryl-3-sulfanyl azetidines from azetidine-3-ols demonstrates the potential of small-ring compounds like 3-(Trifluoromethylsulfanyl)azetidine; hydrochloride in drug discovery and organic synthesis. The study emphasizes the utility of such compounds in generating new chemical entities for pharmaceutical research (Dubois et al., 2019).
Modification of Pharmaceutically Relevant Targets
Matoušek et al. (2014) detailed a trifluoromethylation reaction of N,N-disubstituted hydroxylamines, showcasing the functional group tolerance and potential for modifying secondary nitrogen groups of pharmaceuticals. This highlights the role of trifluoromethyl groups in altering the properties of drug molecules, suggesting that 3-(Trifluoromethylsulfanyl)azetidine; hydrochloride could be used for similar modifications in medicinal chemistry (Matoušek et al., 2014).
Radical Chemistry and Functional Group Installation
The work of Li and Studer (2012) on the transition-metal-free trifluoromethylaminoxylation of alkenes using hypervalent iodine reagents demonstrates the utility of CF3 groups in radical chemistry for installing functional groups in molecules. This suggests potential applications of 3-(Trifluoromethylsulfanyl)azetidine; hydrochloride in developing novel synthetic methodologies for the introduction of functional groups into organic compounds (Li & Studer, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-(trifluoromethylsulfanyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NS.ClH/c5-4(6,7)9-3-1-8-2-3;/h3,8H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHJHXUPBAPXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

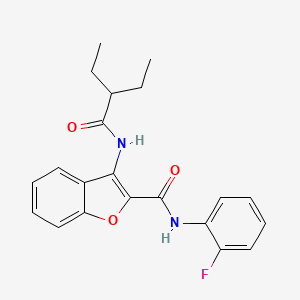
![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)
![2-(2-Fluorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2996221.png)
![Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2996223.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2996224.png)
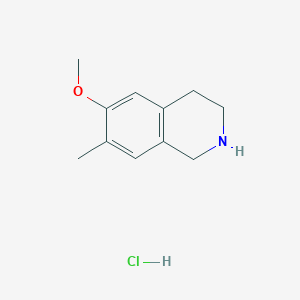

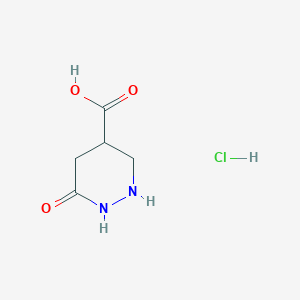
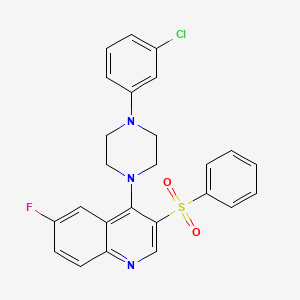
![ethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2996234.png)
![N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide](/img/structure/B2996235.png)

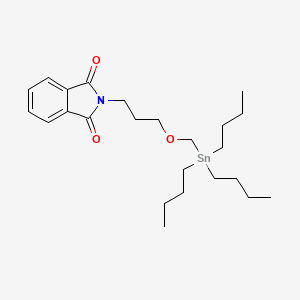
![5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B2996239.png)